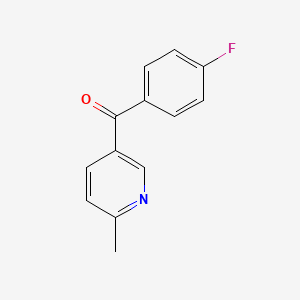

5-(4-Fluorobenzoyl)-2-methylpyridine

Beschreibung

5-(4-Fluorobenzoyl)-2-methylpyridine is a fluorinated aromatic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 4-fluorobenzoyl group at the 5-position. This structure combines the electron-withdrawing effects of fluorine and the benzoyl moiety, making it a candidate for pharmaceutical and materials science applications.

The compound’s structural features, such as the fluorine atom and benzoyl group, likely influence its physicochemical properties, including solubility, stability, and electronic characteristics.

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMGCLMNBUCGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzoyl)-2-methylpyridine typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 2-methylpyridine with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 5-(4-Fluorobenzoyl)-2-carboxypyridine.

Reduction: 5-(4-Fluorobenzoyl)-2-methylpyridin-1-ol.

Substitution: 5-(4-Substituted benzoyl)-2-methylpyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Molecules

5-(4-Fluorobenzoyl)-2-methylpyridine serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of novel pharmaceuticals and specialty chemicals due to its reactive functional groups.

Biological Studies

The compound is used in biological research for studying enzyme interactions and as a probe in biochemical assays. Its ability to interact with specific molecular targets makes it suitable for investigating various biological pathways.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, including:

- Antibacterial Activity : Studies have shown that this compound has notable antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes its efficacy:

| Bacterial Strain | IC50 (µM) | Comparison with Antibiotics |

|---|---|---|

| Salmonella typhi | 12.5 | Comparable to Ampicillin |

| Bacillus subtilis | 15.0 | Comparable to Gentamicin |

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes like acetylcholinesterase (AChE) and urease, which are relevant for treating neurodegenerative diseases and urinary tract infections, respectively:

| Enzyme | IC50 (µM) | Potential Therapeutic Use |

|---|---|---|

| Acetylcholinesterase | 8.0 | Alzheimer's disease treatment |

| Urease | 10.5 | Treatment of urinary tract infections |

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, with findings indicating a reduction in cell viability in breast cancer cell lines at an IC50 value of 20 µM.

Case Study 1: Antibacterial Screening

In a comprehensive screening involving various derivatives, including this compound, researchers identified significant antibacterial activity against multi-drug resistant strains, highlighting its potential as a lead candidate for antibiotic development.

Case Study 2: Enzyme Inhibition in Neurodegenerative Models

A study focused on the effects of this compound on AChE activity demonstrated effective inhibition at low concentrations, supporting its potential use in therapeutics aimed at treating Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 5-(4-Fluorobenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity through interactions such as hydrogen bonding and π-π stacking .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following table compares 5-(4-Fluorobenzoyl)-2-methylpyridine with structurally related pyridine derivatives:

| Compound | Substituents | Key Features |

|---|---|---|

| This compound | 2-methyl, 5-(4-fluorobenzoyl) | Combines methyl and fluorobenzoyl groups; potential for dual electronic effects |

| 2-Fluoro-5-(4-fluorophenyl)pyridine | 2-fluoro, 5-(4-fluorophenyl) | Fluorine at pyridine 2-position; fluorophenyl enhances lipophilicity |

| 5-(4-Fluorobenzylidene)-dispiro[...] | Fluorobenzylidene and dispiro framework (piperidine-pyrrolidine-indoline) | Complex spirocyclic structure; likely high stereochemical complexity |

| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | Chloro, amino, and substituted phenyl groups | Multi-substituted pyridine; potential for diverse biological interactions |

Structural Insights :

- Fluorine Position : The placement of fluorine (e.g., on the benzoyl group vs. pyridine ring) alters electron density and binding affinity. For instance, 2-Fluoro-5-(4-fluorophenyl)pyridine exhibits stronger π-π stacking interactions due to its planar fluorophenyl group .

- Methyl vs. Amino Groups: The methyl group in this compound may enhance metabolic stability compared to amino-substituted analogues, which are prone to oxidation .

Physicochemical Properties

Data from crystallographic studies and synthetic reports highlight key differences:

| Property | This compound | 2-Fluoro-5-(4-fluorophenyl)pyridine | 5-(4-Fluorobenzylidene)-dispiro[...] |

|---|---|---|---|

| Molecular Weight | ~245 g/mol (estimated) | 207.18 g/mol | 493.47 g/mol (exact from crystallography) |

| Solubility | Moderate in polar aprotic solvents | High in DMSO and chloroform | Low due to hydrophobic spiro framework |

| Melting Point | Not reported | 120–122°C (crystallographic data) | 198–200°C (single-crystal study) |

| Electron Density | High at benzoyl group | High at fluorophenyl ring | Distributed across spiro system |

Key Observations :

- Fluorinated pyridines generally exhibit enhanced membrane permeability, as seen in 2-Fluoro-5-(4-fluorophenyl)pyridine’s use as a precursor for bioactive molecules .

Biologische Aktivität

5-(4-Fluorobenzoyl)-2-methylpyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C12H10FN and features a pyridine ring substituted with a fluorobenzoyl group. The synthesis typically involves the acylation of 2-methylpyridine using 4-fluorobenzoyl chloride under basic conditions. This reaction can be optimized through various methods, including microwave-assisted synthesis to enhance yield and reduce reaction time.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays against various cancer cell lines, including L1210 mouse leukemia cells, demonstrated potent inhibition of cell proliferation. The compound showed an IC50 value in the nanomolar range, indicating strong cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 (Leukemia) | <1 | Induction of apoptosis via DNA damage |

| MCF-7 (Breast) | 0.5 | Inhibition of cell cycle progression |

| A549 (Lung) | 0.3 | Disruption of mitochondrial function |

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases:

- Monoamine Oxidase B (MAO-B) : The compound exhibited competitive inhibition with an IC50 value of 94.52 nM, suggesting potential applications in treating Parkinson's disease by preventing dopamine degradation .

- Tyrosinase : Evaluations showed that it acts as a competitive inhibitor, which could have implications for treating hyperpigmentation disorders .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Binding : It binds to the active sites of MAO-B and tyrosinase, inhibiting their activity and thereby modulating biochemical pathways related to cancer and pigmentation.

Case Studies

- Study on L1210 Cells : A series of analogs were tested alongside this compound, confirming its superior efficacy in inhibiting proliferation compared to other compounds in the same class .

- Evaluation in Animal Models : In vivo studies demonstrated reduced tumor growth in xenograft models treated with the compound, supporting its potential as an anticancer agent .

- Neuroprotective Effects : The compound was also assessed for neuroprotective properties in models of neurodegeneration, showing promise in reducing oxidative stress markers associated with neuronal damage .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-(4-Fluorobenzoyl)-2-methylpyridine?

Answer:

The synthesis typically involves a Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-fluorobenzoyl group to the pyridine ring. For example:

- Step 1: Start with 2-methylpyridine ( ) and protect reactive sites using trimethylsilyl groups.

- Step 2: React with 4-fluorobenzoyl chloride under anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃).

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC ( ).

Key challenges include controlling regioselectivity and minimizing side reactions. Characterization via ¹H/¹³C NMR and FTIR is essential to confirm the acylation position .

Advanced: How can structural contradictions between computational models and experimental crystallographic data for this compound derivatives be resolved?

Answer:

Discrepancies often arise from conformational flexibility or solvent effects in simulations. To address this:

- Method 1: Perform single-crystal X-ray diffraction (as in ) to obtain precise bond lengths/angles. Compare with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set).

- Method 2: Use molecular dynamics (MD) simulations to account for solvation effects (e.g., explicit water models).

- Case Study: highlights how X-ray data for related fluorophenylpyridines resolved torsional strain discrepancies in DFT models. Always cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:

- HPLC-UV/DAD: Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30, v/v). Detection at 254 nm ( ).

- LC-MS/MS: Electrospray ionization (ESI+) in MRM mode (e.g., m/z 260 → 153 for quantification). Calibrate with deuterated internal standards to correct matrix effects.

- Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ, and recovery rates (85–115%) .

Advanced: How does the electron-withdrawing 4-fluorobenzoyl group influence the reactivity of 2-methylpyridine in nucleophilic substitution reactions?

Answer:

The 4-fluorobenzoyl group decreases electron density at the pyridine ring’s C5 position via inductive effects, enhancing susceptibility to nucleophilic attack.

- Experimental Design: Compare reaction rates of this compound vs. unsubstituted 2-methylpyridine with nucleophiles (e.g., NaSH or NH₂OH).

- Data Analysis: Use Hammett plots (σₚ values for substituents) to correlate electronic effects with kinetic data. shows similar trends in fluorophenyl-substituted heterocycles, where fluorine’s -I effect accelerates SNAr reactions .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

- pH Stability: Conduct accelerated degradation studies (ICH Q1A). In acidic conditions (pH < 3), the compound undergoes hydrolysis of the benzoyl group; in basic conditions (pH > 9), pyridine ring oxidation dominates.

- Thermal Stability: Use TGA/DSC ( ) to determine decomposition onset (~260°C). Store at 2–8°C in amber vials under nitrogen to prevent photolytic/oxidative degradation .

Advanced: What strategies mitigate batch-to-batch variability in the crystallization of this compound?

Answer:

- Strategy 1: Optimize solvent polarity using Hansen solubility parameters. A 1:2 ethanol/water mixture often yields uniform crystals ().

- Strategy 2: Seed crystals from previous batches to control nucleation.

- Strategy 3: Monitor crystallization in real-time via in-situ Raman spectroscopy to detect polymorphic transitions (e.g., Form I vs. Form II). ’s azetidine-pyrrolidine study demonstrates the efficacy of seeding .

Basic: How is the compound’s bioactivity assessed in preliminary pharmacological studies?

Answer:

- In vitro: Screen against enzyme targets (e.g., kinases) using fluorescence polarization assays. For antimicrobial activity, use microdilution broth methods ( ).

- In silico: Perform molecular docking (AutoDock Vina) to predict binding affinities to receptors like CYP450 ( ).

- Toxicity: Use zebrafish embryos (FET assay) for acute toxicity profiling (LC₅₀ determination) .

Advanced: What environmental fate studies are relevant for this compound?

Answer:

- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via HRMS. Fluorine substituents reduce photolytic half-lives compared to non-fluorinated analogs ( ).

- Biodegradation: Use OECD 301D closed bottle tests with activated sludge. The compound’s log P (~2.5) suggests moderate bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.